molecular formula C15H23NO4 B14306667 2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]- CAS No. 110661-49-9

2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-

Cat. No.: B14306667
CAS No.: 110661-49-9
M. Wt: 281.35 g/mol
InChI Key: OGMHSLIKBSLUAR-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-: is a chemical compound with the molecular formula C15H23NO4 . It is a derivative of pyrrolidinedione, which is a five-membered lactam ring. This compound is known for its unique structure, which includes a long aliphatic chain attached to the pyrrolidinedione core through an ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]- typically involves the esterification of pyrrolidinedione with an appropriate aliphatic acid or its derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aliphatic chain in 2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]- can undergo oxidation reactions, leading to the formation of carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.

    Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and pyrrolidinedione.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Carboxylic acid and pyrrolidinedione.

Scientific Research Applications

Chemistry: 2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a model compound for studying ester hydrolysis.

Industry: In the industrial sector, 2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]- is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The ester linkage in the compound can be hydrolyzed by esterases, releasing the active pyrrolidinedione moiety. This moiety can then interact with its target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

  • 2,5-Pyrrolidinedione, 1-ethyl-
  • 2,5-Pyrrolidinedione, 1-methyl-
  • 2,5-Pyrrolidinedione, 1-[(1-oxo-2,5-octadecadienyl)-]

Comparison: Compared to its analogs, 2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]- has a longer aliphatic chain, which can influence its solubility, reactivity, and interaction with biological targets. This unique structure makes it particularly useful in applications where longer chain lengths are desired, such as in the synthesis of surfactants or in drug design.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) undec-10-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-2-3-4-5-6-7-8-9-10-15(19)20-16-13(17)11-12-14(16)18/h2H,1,3-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMHSLIKBSLUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383208
Record name 2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110661-49-9
Record name 2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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